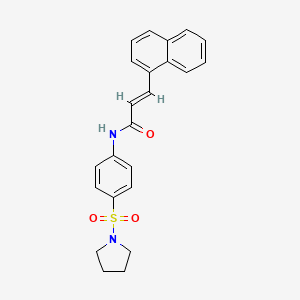

(E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

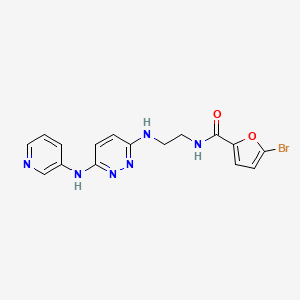

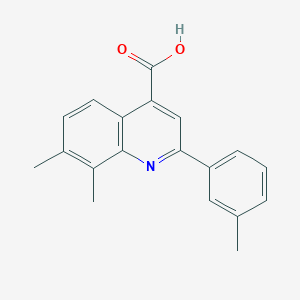

(E)-3-(naphthalen-1-yl)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Luminescent Coordination Polymers and Sensing Applications

Naphthalene-based compounds are instrumental in forming luminescent coordination polymers with potential applications in sensing. Das and Biradha (2018) synthesized luminescent coordination polymers using a naphthalene-based diamide ligand. These polymers exhibited high luminescence and were employed for the detection of nitro aromatics and Fe(III) ions in aqueous solutions, as well as for the adsorption of dyes, showcasing their utility in environmental monitoring and chemical sensing (Das & Biradha, 2018).

Antimicrobial Polyacrylamides

Polyacrylamides derived from polycyclic pendant naphthalene and related moieties have been evaluated for their antimicrobial properties. Boopathy et al. (2017) synthesized polycyclic chalcone-containing polyacrylamides which displayed significant antibacterial and antifungal activities. This research highlights the potential of naphthalene-based acrylamides in developing new antimicrobial agents for medical and environmental applications (Boopathy et al., 2017).

Advanced Polymer Materials

Naphthalene-containing diamines and resulting polyamides have shown remarkable thermal stability, making them suitable for high-performance polymer applications. Mehdipour‐Ataei et al. (2005) synthesized a series of polyamides using a naphthalene-ring containing diamine, highlighting their good solubility and thermal stability. These materials are promising for various industrial applications, including electronics and aerospace, due to their robust properties (Mehdipour‐Ataei et al., 2005).

Chemo-sensors for Transition Metal Ions

Naphthalene-based chemosensors have been developed for the selective detection of transition metal ions, such as Cu2+. Gosavi-Mirkute et al. (2017) synthesized naphthoquinone-based ligands that exhibited remarkable selectivity towards Cu2+ ions, accompanied by a color change, facilitating easy and effective sensing applications. This research opens avenues for the development of highly selective and sensitive sensors for monitoring metal ions in environmental and biological systems (Gosavi-Mirkute et al., 2017).

Optically Active Polyacrylamides

Investigations into optically active polyacrylamides bearing oxazoline pendants have demonstrated the influence of stereoregularity on chiroptical properties and chiral recognition. Lu et al. (2010) synthesized enantiopure acrylamide derivatives, which, upon polymerization, yielded polymers with favorable enantioselective discrimination abilities. Such materials are of interest for applications in chiral separations and asymmetric catalysis (Lu et al., 2010).

Propiedades

IUPAC Name |

(E)-3-naphthalen-1-yl-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c26-23(15-10-19-8-5-7-18-6-1-2-9-22(18)19)24-20-11-13-21(14-12-20)29(27,28)25-16-3-4-17-25/h1-2,5-15H,3-4,16-17H2,(H,24,26)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQACJWGXBMZOL-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]acetic acid](/img/structure/B2868968.png)

![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2868969.png)

![2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B2868971.png)

![3-[4-(Dimethylamino)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2868973.png)

![4-(2-{[3-(3-Fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2868978.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2868989.png)